Tyrphostin A51

描述

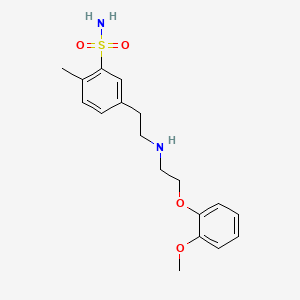

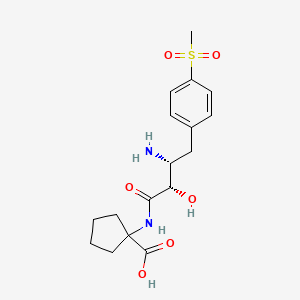

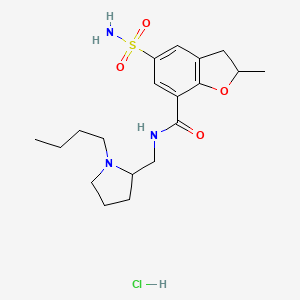

Tyrphostin A51 is a potent protein tyrosine kinase (PTK) inhibitor . It is involved in cell proliferation and differentiation . This molecule associates with the substrate subsite of the protein tyrosine kinase (PTK) domain .

Synthesis Analysis

The synthesis of Tyrphostin A51 involves the use of protein tyrosine kinase inhibitors . These inhibitors are structurally different and have been tested on human bone cells . The synthesis process results in a dose-dependent inhibition of basal [3H]thymidine incorporation of both human bone cell types .Molecular Structure Analysis

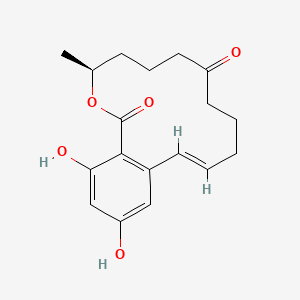

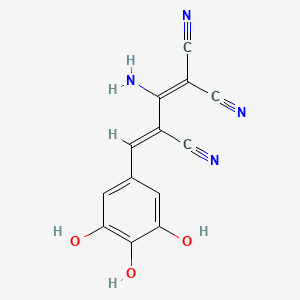

The molecular structure of Tyrphostin A51 is C13H8N4O3 . It is a small molecule inhibitor of epidermal growth factor (EGF) receptor kinase function .Chemical Reactions Analysis

Tyrphostin 51 has been used to study the inhibition of rat hepatic leptin 1 . It is a small molecule inhibitor of epidermal growth factor (EGF) receptor kinase function .Physical And Chemical Properties Analysis

Tyrphostin 51 is a small molecule inhibitor of epidermal growth factor (EGF) receptor kinase function . This molecule associates with the substrate subsite of the protein tyrosine kinase (PTK) domain .科研应用

骨细胞增殖和分化

Tyrphostin A51已被研究其对人类骨细胞增殖和分化的影响。在Yoon、Chen、Baylink和Lau(1998)的研究中,发现Tyrphostin A51显著降低了细胞酪氨酸磷酸化水平,证实了其作为人类骨细胞中强效蛋白酪氨酸激酶(PTK)抑制剂的作用。Tyrphostin A51导致基础[3H]胸苷核苷酸的摄入在下颌骨来源和椎骨来源的人类骨细胞中呈剂量依赖性抑制,这表明其对细胞增殖的影响。此外,Tyrphostin A51还增加了人类骨细胞中碱性磷酸酶(ALP)特异活性和胶原合成的基础水平,表明其参与了骨细胞分化(Yoon, Chen, Baylink, & Lau, 1998)。

神经细胞对氧化应激的保护

Sagara、Ishige、Tsai和Maher(2002)探讨了Tyrphostins,包括A51,对氧化应激诱导的神经细胞死亡(氧中毒)的保护效力。他们发现许多商业上可获得的tyrphostins都能保护HT-22海马细胞和大鼠原代神经元免受氧中毒的伤害。这项研究突出了Tyrphostins在通过作为抗氧化剂、线粒体解偶联剂和细胞谷胱甘肽水平增强剂来保护神经细胞免受氧化应激的作用(Sagara, Ishige, Tsai, & Maher, 2002)。

通过儿茶酚-O-甲基转移酶进行蛋白质甲基化

Lipson和Clarke(2007)研究了Tyrphostin A51对哺乳动物细胞质中蛋白质甲基化的影响。他们的研究表明,当与S-腺苷-[甲基-3H]甲硫氨酸一起孵育时,tyrphostin A51以及A25和A47会刺激小分子和蛋白质的标记。甲基基团的结合进入蛋白质遵循由选择性tyrphostins的甲基化引发的复杂途径,表明了一种蛋白质修饰的新机制(Lipson & Clarke, 2007)。

Safety And Hazards

Safety measures for handling Tyrphostin A51 include avoiding dust formation, breathing mist, gas or vapours . Contact with skin and eye should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

性质

IUPAC Name |

(3Z)-2-amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4O3/c14-4-8(12(17)9(5-15)6-16)1-7-2-10(18)13(20)11(19)3-7/h1-3,18-20H,17H2/b8-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNOYWVMHPMBEL-UNXLUWIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C=C(C#N)C(=C(C#N)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)/C=C(\C#N)/C(=C(C#N)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017104 | |

| Record name | (3Z)-2-Amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tyrphostin A51 | |

CAS RN |

122520-90-5, 126433-07-6 | |

| Record name | AG 183 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122520905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrphostin A 51 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126433076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3Z)-2-Amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

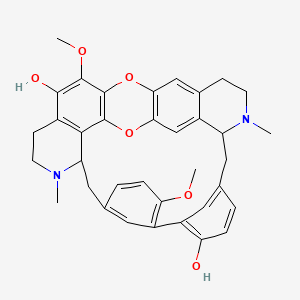

![4-(5-Methyl-1,3,4,9b-tetrahydro-2h-indeno[1,2-c]pyridin-2-yl)butan-2-one](/img/structure/B1683613.png)